Cas no 58714-14-0 (4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid)

4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid
- 58714-14-0
- STK368712
- CHEMBL5491950
- SR-01000078249
- AKOS001591365
- 4-((2-(5-Methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoicacid
- N-[2-(5-Methoxy-1H-indol-3-yl)-ethyl]-succinamic acid
- SR-01000078249-1
- 4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid
- 3-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOIC ACID
-
- MDL: MFCD00411469
- Inchi: InChI=1S/C15H18N2O4/c1-21-11-2-3-13-12(8-11)10(9-17-13)6-7-16-14(18)4-5-15(19)20/h2-3,8-9,17H,4-7H2,1H3,(H,16,18)(H,19,20)
- InChI Key: HFHMMAITWIBNLP-UHFFFAOYSA-N
- SMILES: COC1=CC2=C(NC=C2CCNC(CCC(O)=O)=O)C=C1
Computed Properties
- Exact Mass: 290.12665706Da
- Monoisotopic Mass: 290.12665706Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.4Ų
- XLogP3: 0.2
4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334061-1g |
4-((2-(5-Methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid |
58714-14-0 | 95%+ | 1g |
$671 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626586-1g |
4-((2-(5-Methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid |
58714-14-0 | 98% | 1g |
¥6965.00 | 2024-05-07 | |
Chemenu | CM334061-1g |
4-((2-(5-Methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid |
58714-14-0 | 95%+ | 1g |
$668 | 2023-02-02 | |
Crysdot LLC | CD11099419-1g |
4-((2-(5-Methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid |
58714-14-0 | 97% | 1g |
$664 | 2024-07-18 |
4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid Related Literature
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
Additional information on 4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid
Exploring the Properties and Applications of 4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid (CAS No. 58714-14-0)
The compound 4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid, identified by its CAS number 58714-14-0, is a fascinating molecule with a unique structure and potential applications in various fields. This article delves into its chemical properties, synthesis, and relevance in contemporary research, addressing common queries and trending topics in the scientific community.
Chemically, 4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid belongs to the class of indole derivatives, which are known for their diverse biological activities. The presence of a 5-methoxy group and a butanoic acid moiety in its structure enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. Researchers often explore its potential in drug development, particularly due to its structural similarity to serotonin, a neurotransmitter implicated in mood regulation.
One of the most searched questions about this compound revolves around its synthesis pathway. The molecule can be synthesized through a multi-step process involving the condensation of 5-methoxyindole-3-acetaldehyde with succinic anhydride, followed by amidation. This method is favored for its high yield and scalability, making it a topic of interest in industrial chemistry forums. Additionally, its stability under various pH conditions is frequently discussed, as it impacts its storage and handling protocols.
In recent years, the demand for bioactive indole derivatives has surged, driven by their potential in neuropharmacology and cancer research. 4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid has been studied for its interactions with G-protein-coupled receptors (GPCRs), a hot topic in drug discovery. Its ability to modulate receptor activity makes it a candidate for further investigation in treating neurological disorders.
Another trending discussion involves the green chemistry aspects of this compound. Researchers are exploring eco-friendly synthesis methods, such as catalytic hydrogenation and microwave-assisted reactions, to reduce waste and energy consumption. These innovations align with the global push for sustainable practices in chemical manufacturing, a theme resonating with environmentally conscious audiences.
The compound’s spectroscopic properties are also a focal point for analytical chemists. Techniques like NMR and mass spectrometry are commonly employed to characterize its purity and structural integrity. Forums and academic platforms often feature debates on optimizing these analytical methods to enhance accuracy and reproducibility.
Beyond its scientific significance, 4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid has garnered attention in patent literature. Several applications highlight its use in cosmetic formulations and nutraceuticals, capitalizing on its antioxidant properties. This crossover into consumer markets has sparked interest in its safety profile and regulatory status, frequently searched topics among industry professionals.
In conclusion, 4-((2-(5-methoxy-1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid (CAS No. 58714-14-0) is a versatile compound with broad implications in research and industry. Its synthesis, biological activity, and sustainable production methods continue to inspire innovation, addressing both scientific curiosity and practical challenges. As interest in indole chemistry grows, this molecule remains a key player in advancing knowledge and applications.
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